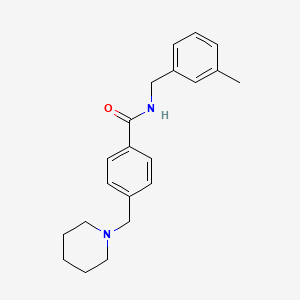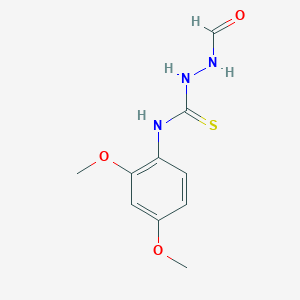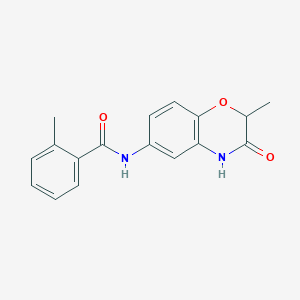![molecular formula C18H16Cl2N4S B4770712 N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-methylphenyl)thiourea](/img/structure/B4770712.png)
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-methylphenyl)thiourea
Descripción general
Descripción
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-methylphenyl)thiourea (DPMT) is a chemical compound that has been studied for its potential applications in scientific research. DPMT is a thiourea derivative that has shown promise in various biological assays, including anti-inflammatory, antitumor, and antioxidant activities.
Mecanismo De Acción
The mechanism of action of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-methylphenyl)thiourea is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of pro-inflammatory mediators. The compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, antitumor, and antioxidant activities. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, by modulating the activity of COX-2 and LOX enzymes. This compound has also exhibited antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, this compound has been shown to scavenge free radicals and protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-methylphenyl)thiourea has several advantages for lab experiments, including its low toxicity and high solubility in aqueous solutions. The compound can be easily synthesized and purified, and its purity and yield can be optimized through various modifications to the reaction conditions. However, this compound also has some limitations for lab experiments, including its relatively low potency compared to other compounds with similar activities. Additionally, the mechanism of action of this compound is not fully understood, which limits its potential applications in some research fields.
Direcciones Futuras
Several future directions for the research on N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-methylphenyl)thiourea can be identified, including the optimization of its synthesis method and the exploration of its potential applications in various scientific research fields. The mechanism of action of this compound can be further elucidated through the use of molecular biology and biochemistry techniques. Additionally, the potential synergistic effects of this compound with other compounds can be explored to enhance its potency and efficacy. Finally, the in vivo efficacy and toxicity of this compound can be further evaluated to determine its potential for clinical applications.
Aplicaciones Científicas De Investigación
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-methylphenyl)thiourea has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has shown promising results in several biological assays, including anti-inflammatory, antitumor, and antioxidant activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. The compound has also exhibited antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to scavenge free radicals and protect against oxidative stress-induced damage in vitro and in vivo.
Propiedades
IUPAC Name |
1-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-3-(3-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4S/c1-12-3-2-4-15(9-12)21-18(25)22-17-7-8-24(23-17)11-13-5-6-14(19)10-16(13)20/h2-10H,11H2,1H3,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRWYEQIFWTULA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=NN(C=C2)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-thienylmethylene)amino]-N-[2-(trifluoromethyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4770633.png)

![4-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B4770641.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-nitrobenzamide](/img/structure/B4770647.png)
![methyl 2-chloro-5-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4770667.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4770668.png)
![methyl 3-chloro-6-({[2-(phenoxyacetyl)hydrazino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4770673.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4770677.png)
![3-(4-chlorophenyl)-N-(2-{[(2-naphthyloxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4770684.png)
![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B4770705.png)

![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4770721.png)
![methyl {5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4770733.png)
